

Application Notes and Protocols: Measuring LDL Uptake with PF-06446846 Hydrochloride

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Compound of Interest		
Compound Name:	PF-06446846 hydrochloride	
Cat. No.:	B15615834	Get Quote

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Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a pivotal role in regulating low-density lipoprotein cholesterol (LDL-C) levels.[1][2][3] Secreted primarily by the liver, PCSK9 binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[4][5] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear circulating LDL-C from the bloodstream.[2][4][5] Consequently, higher levels of PCSK9 are associated with elevated plasma LDL-C, a major risk factor for cardiovascular disease.

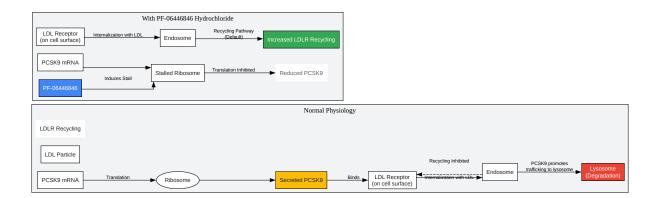
PF-06446846 hydrochloride is a potent and selective small-molecule inhibitor of PCSK9.[6][7] [8][9] Unlike monoclonal antibodies that bind to extracellular PCSK9, PF-06446846 acts by a unique mechanism, inhibiting the translation of PCSK9 mRNA.[6][9][10] This leads to a reduction in PCSK9 protein synthesis and secretion. By decreasing PCSK9 levels, PF-06446846 prevents LDLR degradation, increases the number of LDLRs on the cell surface, and subsequently enhances the uptake of LDL.[3][9]

These application notes provide detailed protocols for utilizing **PF-06446846 hydrochloride** as a tool to study the modulation of LDL uptake in vitro.

Mechanism of Action: PF-06446846 Hydrochloride



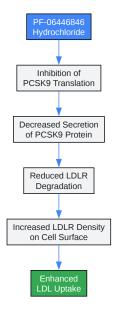
PF-06446846 hydrochloride selectively inhibits the translation of PCSK9.[6][8] It functions by inducing the ribosome to stall during the elongation phase of protein synthesis, specifically around codon 34 of the PCSK9 nascent polypeptide chain.[6][11][12] This targeted interruption of translation leads to a significant decrease in the production and secretion of functional PCSK9 protein. The reduced level of circulating PCSK9 results in less binding to the LDLR on hepatocyte surfaces. This spares the LDLR from being targeted for lysosomal degradation, allowing it to be recycled back to the cell surface. The resulting increase in LDLR density enhances the cell's capacity to clear LDL-C from the extracellular environment.[2][3]



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Caption: Signaling pathway of PCSK9 and the intervention by PF-06446846.





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Caption: Logical flow from PF-06446846 administration to enhanced LDL uptake.

Data Presentation

Quantitative data for **PF-06446846 hydrochloride** is summarized below.

Table 1: In Vitro Efficacy of PF-06446846 Hydrochloride

Parameter	Cell Line / System	IC ₅₀ Value	Reference(s)
PCSK9 Secretion Inhibition	Huh7	0.3 μΜ	[6][7][10][12][13]
PCSK9(1–35)- luciferase Expression	N/A	2 μΜ	[7]
Cytotoxicity (Rat)	Lin(-) Bone Marrow	2.9 μΜ	[7]

| Cytotoxicity (Human) | CD34+ Cells | 2.7 µM |[7] |

Table 2: In Vivo Effects of PF-06446846 Hydrochloride

Animal Model	Dosage	Duration	Effects	Reference(s)
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| Male Sprague-Dawley Rats | 5, 15, and 50 mg/kg/day (Oral) | 14 days | Dose-dependent reduction in plasma PCSK9 and total cholesterol |[6][12] |

Table 3: Solubility and Formulation of PF-06446846 Hydrochloride

Solvent	Concentration	Notes	Reference(s)
DMSO	≥ 87 mg/mL (≥ 200 mM)	Use fresh DMSO as moisture can reduce solubility.	[8][13]
Water	100 mg/mL (with ultrasonic)		[12]
Acetonitrile:Water (1:1)	0.1 - 1 mg/mL Slightly soluble.		[10]
In Vivo Formulation (PEG/Tween/Saline)	≥ 2.08 mg/mL	Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.	[6]

| In Vivo Formulation (Corn Oil) | ≥ 5 mg/mL | Example: 10% DMSO, 90% Corn Oil. |[6] |

Experimental ProtocolsProtocol: Cell-Based LDL Uptake Assay

This protocol describes how to measure the effect of **PF-06446846 hydrochloride** on LDL uptake in a human hepatocyte cell line (e.g., HepG2) using a fluorescently labeled LDL probe.

Materials and Reagents:

- HepG2 cells (or other suitable hepatocyte cell line)
- Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
- PF-06446846 hydrochloride
- DMSO (for stock solution)



- Fluorescently labeled LDL (e.g., DyLight™ 550-LDL, Dil-LDL, or pHrodo™ Red-LDL)[14][15]
- Unlabeled human LDL (for competition control)
- Serum-free culture medium
- Phosphate-Buffered Saline (PBS)
- 96-well black, clear-bottom imaging plates
- Fluorescence microscope or high-content imaging system or fluorescent plate reader

Reagent Preparation:

- **PF-06446846 Hydrochloride** Stock Solution (10 mM): Dissolve the appropriate amount of **PF-06446846 hydrochloride** solid in fresh, anhydrous DMSO to make a 10 mM stock solution.[10][13] Vortex to ensure complete dissolution. Store aliquots at -20°C or -80°C.
- Working Solutions: On the day of the experiment, dilute the 10 mM stock solution in serum-free medium to the desired final concentrations (e.g., create a serial dilution from 100 μM to 0.1 μM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.5%) to avoid solvent toxicity.
- Labeled LDL Solution: Prepare the fluorescently labeled LDL in serum-free medium according to the manufacturer's instructions (a typical final concentration is 10 μg/mL).

Step-by-Step Procedure:

- Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours at 37°C with 5% CO₂.[4]
- Serum Starvation: To upregulate LDLR expression, gently aspirate the growth medium and replace it with serum-free medium. Incubate the cells for 16-24 hours.[16][17]
- Compound Treatment: Aspirate the starvation medium. Add the prepared working solutions
 of PF-06446846 hydrochloride to the respective wells. Include a "vehicle control" (medium







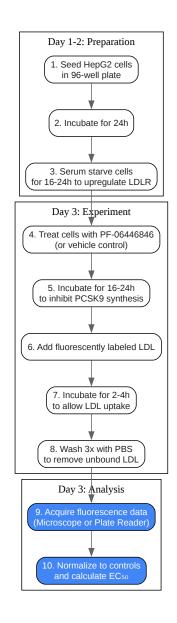
with the same final concentration of DMSO) and a "no treatment" control. Incubate for 16-24 hours to allow for inhibition of PCSK9 synthesis.[4]

- LDL Uptake: Add the fluorescently labeled LDL solution to each well. For a competition control, co-incubate a set of wells with labeled LDL and a 50-fold excess of unlabeled LDL. Incubate the plate for 2-4 hours at 37°C.[4]
- Washing: Aspirate the LDL-containing medium. Gently wash the cells three times with 100 μL of cold PBS per well to remove any unbound fluorescent LDL.[4][16]
- Data Acquisition: After the final wash, add 100 μL of PBS to each well. Measure the LDL uptake by quantifying the fluorescence intensity using either a fluorescence microscope, a high-content imager, or a fluorescent plate reader with appropriate excitation/emission wavelengths (e.g., Ex/Em = 540/570 nm for DyLight™ 550).[14][18]

Data Analysis:

- Calculate the specific LDL uptake by subtracting the fluorescence intensity of the competition control wells (non-specific binding) from all other wells.
- Normalize the specific uptake data to the vehicle control to determine the fold-change or percentage increase in LDL uptake at different concentrations of PF-06446846.
- Plot the normalized data against the log of the compound concentration and fit to a doseresponse curve to determine the EC₅₀ value.





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